Lexithromycin
Overview
Description
Lexithromycin, also known as erythromycin A 9-methoxime, is a semi-synthetic derivative of erythromycin. It belongs to the macrolide class of antibiotics and exhibits significant antibacterial activity. This compound is known for its improved absorption in vivo due to increased hydrophobicity and pH stability compared to erythromycin .
Preparation Methods
Lexithromycin is synthesized through the modification of erythromycin A. The primary synthetic route involves the reaction of the 9-keto moiety of erythromycin A with methyl oxime, resulting in the formation of erythromycin A 9-methoxime . This structural modification enhances the compound’s stability and absorption properties.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at controlled temperatures to ensure optimal yield and purity.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Lexithromycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to modify specific functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Various oxidized derivatives with altered antibacterial properties.
Reduction Products: Reduced forms with modified functional groups.
Substitution Products: Substituted derivatives with potential changes in activity and stability.
Scientific Research Applications
Lexithromycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide antibiotics and their derivatives.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Explored for its potential in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations
Mechanism of Action
Lexithromycin exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria. This binding inhibits protein synthesis by blocking the transpeptidation and translocation steps, ultimately preventing bacterial growth and replication . The molecular targets include the 23S rRNA of the bacterial ribosome, which is crucial for protein synthesis.
Comparison with Similar Compounds
Azithromycin: Known for its long half-life and high tissue penetration.
Clarithromycin: Noted for its activity against a wide range of bacterial infections and its metabolite, 14-OH clarithromycin, which works synergistically with the parent compound
Lexithromycin’s unique properties make it a valuable compound in the ongoing fight against bacterial infections, particularly those resistant to other antibiotics.
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZGUSZNXKOMCQ-SQYJNGITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53066-26-5 | |
Record name | Lexithromycin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053066265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEXITHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QKO29734U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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